(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
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Overview
Description
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate is a useful research compound. Its molecular formula is C30H34N6O12S2 and its molecular weight is 734.77. The purity is usually > 95%.
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Scientific Research Applications
Synthesis Techniques
Synthesis of C3-Modified Carbapenems : This study discusses the synthesis of various carbapenems using 4-nitrobenzyl carbapenem derivatives. The process involves reactions with 2-sulfanylacetamides derived from taurine and cytisine, leading to the substitution of the diphenoxyphosphoryl group (Torosyan et al., 2020).
Primary Amine-Promoted Ring Opening : This research demonstrates how ethylamine and ethanolamine react with 4-nitrobenzyl carbapenem, leading to the opening of the β-lactam ring. This transformation is noteworthy for its stereoselective protonation, yielding enantiomerically pure pyrrolidine derivatives (Valiullina et al., 2020).
Practical Synthesis of Ertapenem Sodium : This research developed a practical synthesis for large-scale production of ertapenem sodium, a new carbapenem antibiotic, using a base for the low-temperature reaction and a palladium on carbon catalyst for hydrogenolysis (Williams et al., 2005).
Reactions and Applications
Synthesis and Antibacterial Activity of New C-3-Modified Carbapenems : This study synthesized new C-3 modified carbapenems and tested their antibacterial activity against various microorganisms. The study highlights the significance of these compounds in surpassing the activity of known drugs like Meropenem and Cilapenem (Valiullina et al., 2019).
Cycloaddition Reactions of p-Nitrobenzyl Carbapenems : This research involved Diels-Alder and 1,3-dipolar cycloaddition reactions of p-nitrobenzyl carbapenems, yielding novel polycyclic azetidinone structures. This study is important for understanding the stereochemistry and synthesis of complex carbapenem derivatives (Bateson et al., 1986).
1,3‐Dipolar Addition Reactions with Diazomethane and Acetonitrile Oxide : This study demonstrated 1,3-dipolar addition reactions with diazomethane and acetonitrile oxide, resulting in the formation of spirodihydropyrazole-carbapenems, a significant advancement in the synthesis of carbapenem derivatives (Corbett, 1986).
Mechanism of Action
Target of Action
Doripenem Impurity 1, also known as “4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate” or “(4-nitrophenyl)methyl ester”, primarily targets bacterial enzymes called penicillin-binding proteins (PBPs) . PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall .
Mode of Action
Like other beta-lactam antibiotics, the bactericidal mechanism of action of Doripenem Impurity 1 is mostly due to cell death after inhibition of PBPs . By inhibiting these enzymes, the compound interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This disruption in the cell wall synthesis process leads to cell lysis and death .
Biochemical Pathways
The primary biochemical pathway affected by Doripenem Impurity 1 is the bacterial cell wall synthesis pathway . By inhibiting PBPs, the compound prevents the normal synthesis and functioning of the bacterial cell wall, leading to cell death . The compound also has significant in vitro activity against a variety of bacteria, including streptococci, methicillin-susceptible staphylococci, Enterobacteriaceae, Pseudomonas aeruginosa, Acinetobacter species, and Bacteroides fragilis .
Pharmacokinetics
The pharmacokinetics of Doripenem Impurity 1 have been studied in healthy subjects. In the dose range of 0.25 to 1.0 g, doripenem showed linear pharmacokinetics . The compound is well tolerated, and the cumulative urinary recovery rate of doripenem was 68.1–72.0% within 24 hours . Doripenem at 1.0 g with a prolonged infusion time of 4 h was predicted to be effective against pathogens with minimum inhibitory concentrations (MICs) as high as 8 mg/L .
Result of Action
The primary result of Doripenem Impurity 1’s action is the death of bacterial cells due to the disruption of cell wall synthesis . This leads to the effective treatment of serious infections of the urinary tract, kidney, and abdomen that are caused by susceptible bacteria .
Action Environment
The action of Doripenem Impurity 1 can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances . .
Properties
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N6O12S2/c1-16-25-24(17(2)37)28(38)34(25)26(29(39)47-14-18-3-7-20(8-4-18)35(41)42)27(16)49-23-11-22(12-32-50(31,45)46)33(13-23)30(40)48-15-19-5-9-21(10-6-19)36(43)44/h3-10,16-17,22-25,32,37H,11-15H2,1-2H3,(H2,31,45,46)/t16-,17-,22+,23+,24-,25-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGMWAKGHQALBE-KVGGNSOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])CNS(=O)(=O)N)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N6O12S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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